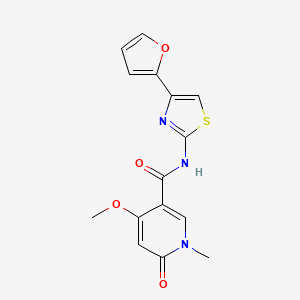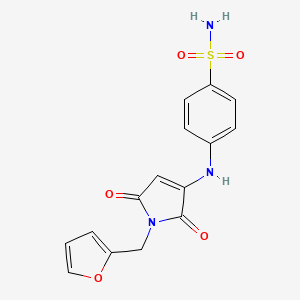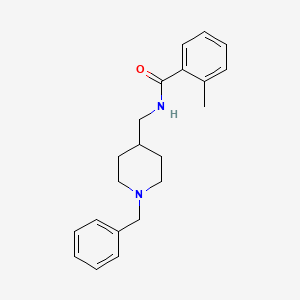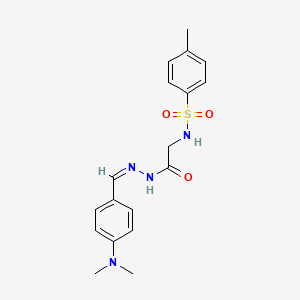
N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyridine ring. These types of structures are often found in biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, heterocyclization, and various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be confirmed by spectroanalytical data such as NMR and IR, as well as physicochemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the thiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research has shown that compounds related to furan derivatives have potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibit excellent in vivo activity in a trypanosomal mouse model, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activities
The antimicrobial potential of azole derivatives, including those derived from furan-2-carbohydrazide, has been explored. These compounds have been shown to possess activity against various microorganisms, indicating their relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Properties
Studies on the synthesis and electrophilic substitution reactions of furan-2-yl derivatives have led to a deeper understanding of their chemical properties and potential applications in creating novel heterocyclic compounds. These investigations contribute to the field of organic chemistry, providing insights into the synthesis strategies and reactivity of furan-based compounds (Aleksandrov et al., 2017).
Biological Activity and Molecular Characterization
The antimicrobial and potential pharmacological applications of thiazole-based heterocyclic amides have been explored through experimental and theoretical investigations. These studies involve synthesis, molecular characterization by various spectroscopic methods, and biological activity assessments, highlighting the compounds' significance in medical and pharmacological research (Çakmak et al., 2022).
Energetic Materials
Research into insensitive energetic materials has led to the synthesis of compounds based on furazan and oxadiazole rings. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, suggesting their potential use in safer energetic materials (Yu et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a thiazole ring, which is a common moiety in many biologically active agents . Thiazole-containing molecules can interact with various targets in biological systems, including enzymes and receptors .
Mode of Action
Thiazole-containing molecules can exhibit a range of activities, depending on their structure and the specific targets they interact with . They may activate or inhibit biochemical pathways, stimulate or block receptors, and have other effects .
Biochemical Pathways
Thiazole-containing molecules can affect various pathways depending on their specific targets . For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids .
Result of Action
Thiazole-containing molecules can have a range of effects depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-15-16-10(8-23-15)11-4-3-5-22-11/h3-8H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFNXJJHURNSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)


![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2757985.png)

![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)
![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)
![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)
